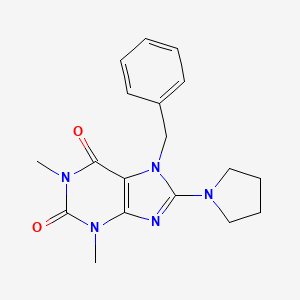

![molecular formula C20H20N2O6S2 B2471721 Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403845-02-3](/img/structure/B2471721.png)

Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

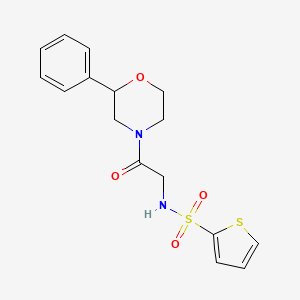

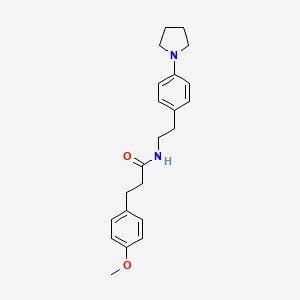

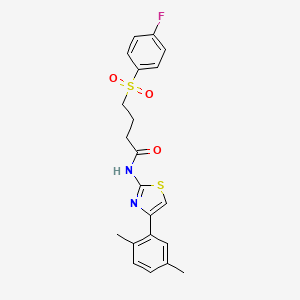

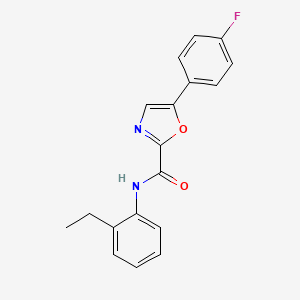

Benzoxazole derivatives are important in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives can be synthesized and confirmed by IR, 1H/13C-NMR, mass . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .

Molecular Structure Analysis

The structure of synthesized benzoxazole derivatives can be examined by FTIR, 1H, 13C-NMR and HRMS techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C-NMR and HRMS .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR and HRMS .

Scientific Research Applications

Antibacterial and Antitumor Activities Research has shown that compounds with structural similarities to Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate, particularly those with thio-substituted methyl groups and specific amido linkages, exhibit potent antibacterial activities. These activities are especially notable against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting potential applications in developing new antibacterial agents (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994). Furthermore, analogous compounds have demonstrated significant antitumor activity, suggesting their utility in cancer research and potential therapeutic applications. For instance, certain benzoxazole derivatives have shown broad-spectrum antitumor activity, which could inform the design and synthesis of novel anticancer drugs (Al-Suwaidan et al., 2016).

Photo-Physical Characteristics and Molecular Docking Compounds incorporating benzoxazole units, similar to this compound, have been synthesized and their photo-physical properties explored. Studies reveal that these compounds exhibit unique absorption-emission characteristics due to excited state intra-molecular proton transfer pathways, contributing valuable insights into fluorescent material research and potential applications in optical devices (Padalkar et al., 2011). Additionally, molecular docking studies of similar benzoxazole derivatives have shown promising interactions with biological targets, suggesting potential for drug development and the study of molecular interactions in biological systems (Ahmed et al., 2018).

Synthesis and Structural Analysis Research into the synthesis of related compounds provides valuable methodologies for the preparation of complex molecules, including those with benzoxazole and thiophene units. These synthetic approaches enable the production of a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis and crystallographic analysis of certain benzoxazole derivatives contribute to a deeper understanding of their structural properties, which is crucial for the design of functional materials and bioactive molecules (Marjani, 2013).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Benzoxazole derivatives have been shown to have a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

properties

IUPAC Name |

diethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c1-4-26-18(24)15-11(3)16(19(25)27-5-2)30-17(15)22-14(23)10-29-20-21-12-8-6-7-9-13(12)28-20/h6-9H,4-5,10H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKCVUYBKUAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)